![molecular formula C29H32N4O B565161 N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide CAS No. 1159977-51-1](/img/structure/B565161.png)
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C29H32N4O and its molecular weight is 452.602. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide, commonly referred to as SB-277011 or its derivatives, has garnered attention for its biological activity, particularly in the context of neurological and oncological research. This compound is characterized by its high selectivity for dopamine D3 receptors, which positions it as a significant tool in neuroscience studies aimed at understanding dopaminergic signaling pathways and their implications in various diseases.
The compound is classified under synthetic organic compounds and has the following chemical properties:
Property | Value |
---|---|
IUPAC Name | N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide |
CAS Number | 215803-78-4 |
Molecular Formula | C28H30N4O |
Boiling Point | 679.3 °C at 760 mmHg |
Density | 1.23 g/cm³ |
Dopamine D3 Receptor Selectivity
Research indicates that SB-277011 exhibits a significant affinity for the dopamine D3 receptor compared to other dopamine receptors. This selectivity is crucial for its potential application in treating disorders associated with dopaminergic dysfunction, such as schizophrenia and addiction. The compound's ability to modulate dopamine signaling may provide therapeutic benefits by restoring balance in dopaminergic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of quinoline derivatives, including SB-277011. A notable investigation involved assessing the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-468). The findings revealed that certain derivatives demonstrated notable antiproliferative activity , indicating potential applications in cancer therapy.
Table 1: Antiproliferative Activity of SB-277011 Derivatives
Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
17 | MCF-7 | 5.0 | Topoisomerase I inhibition |
18 | MDA-MB-468 | 4.5 | Apoptosis induction |
20 | MCF-7 | 6.0 | Cell cycle arrest |
The mechanism underlying the anticancer activity was linked to the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. Molecular docking studies confirmed that SB-277011 binds effectively to the active site of topoisomerase I, suggesting a direct interaction that disrupts cancer cell proliferation.
Neuropharmacological Applications
In a study focusing on neuropharmacological applications, SB-277011 was evaluated for its effects on behavioral models related to anxiety and depression. The results indicated that the compound could modulate anxiety-like behaviors in rodent models, supporting its potential as an anxiolytic agent.
Clinical Relevance
While preclinical studies are promising, further clinical investigations are necessary to establish the safety and efficacy of SB-277011 in human subjects. The compound's selectivity for dopamine D3 receptors may offer advantages over traditional antipsychotic medications, potentially reducing side effects associated with broader receptor activity.
Eigenschaften
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-N-methylquinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O/c1-32(29(34)27-12-15-31-28-5-3-2-4-26(27)28)25-10-7-21(8-11-25)13-16-33-17-14-23-18-22(19-30)6-9-24(23)20-33/h2-6,9,12,15,18,21,25H,7-8,10-11,13-14,16-17,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDGBSHQRNWYHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)CCN2CCC3=C(C2)C=CC(=C3)C#N)C(=O)C4=CC=NC5=CC=CC=C45 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.